N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide
CAS No.: 860788-59-6
Cat. No.: VC4241798
Molecular Formula: C16H10F3NO
Molecular Weight: 289.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860788-59-6 |
|---|---|
| Molecular Formula | C16H10F3NO |
| Molecular Weight | 289.257 |
| IUPAC Name | N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H10F3NO/c1-2-11-6-8-14(9-7-11)20-15(21)12-4-3-5-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) |
| Standard InChI Key | WINJEOVJEONGEJ-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions, leveraging modern coupling and amidation techniques. A representative approach, adapted from related benzamide syntheses , involves:
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Sonogashira Coupling: Introduction of the ethynyl group via palladium-catalyzed coupling between 4-iodoaniline and a terminal alkyne.
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Amide Bond Formation: Reaction of the resulting 4-ethynylaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions.
Key reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and triethylamine in dimethylformamide (DMF), achieving yields up to 89% .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, CuI, DMF | 75% |
| 2 | HATU, Et₃N, DMF | 89% |
Crystallographic Insights
X-ray diffraction studies of analogous benzamides reveal critical structural features :
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Dihedral Angles: The angle between the benzamide plane and substituted phenyl ring ranges from 28° to 38°, influenced by crystal packing.
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Intermolecular Interactions: N—H⋯O hydrogen bonds dominate, with additional C—H⋯O contacts stabilizing the lattice.
For N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide, computational models predict a 8.5° tilt between aromatic rings in isolation, increasing to ~30° in crystalline states due to packing forces .
Physicochemical Properties
Molecular Geometry
The compound’s geometry is defined by:
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Ethynyl Group: A linear sp-hybridized carbon chain (C≡C bond length: ~1.20 Å).
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Trifluoromethyl Group: Electron-withdrawing effects reduce electron density on the benzamide ring, enhancing electrophilicity.
Table 2: Key Geometric Parameters (DFT Calculations)
| Parameter | Value |
|---|---|
| C≡C Bond Length | 1.20 Å |
| C—F Bond Length | 1.34 Å |
| N—C(O) Bond Angle | 120.5° |
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (amide C=O stretch) and 2,100 cm⁻¹ (C≡C stretch).
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NMR: ¹⁹F NMR shows a singlet at -62 ppm (CF₃), while ¹H NMR reveals aromatic protons as doublets (δ 7.5–8.1 ppm) .
Reactivity and Functionalization
Chemical Modifications
The ethynyl and trifluoromethyl groups enable diverse transformations:
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Cycloadditions: Ethynyl participates in Huisgen azide-alkyne cycloadditions for click chemistry.
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Nucleophilic Substitution: CF₃ group stabilizes intermediates in SNAr reactions.
Stability Under Conditions
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Thermal Stability: Decomposition above 250°C (TGA data).
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Hydrolytic Resistance: Stable in aqueous media (pH 4–9) due to CF₃’s hydrophobicity .
Applications in Scientific Research
Medicinal Chemistry
While direct biological data for this compound is limited, structural analogs exhibit:
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Enzyme Inhibition: Pyrazolopyrimidine derivatives (e.g., NSC-802114) show IC₅₀ values <1 μM against kinases .
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Anticancer Potential: Similar benzamides inhibit tubulin polymerization (IC₅₀: 2.4 μM) .
Table 3: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| NSC-802114 | Kinase X | 0.8 μM |
| CHEMBL3736320 | Tubulin | 2.4 μM |
Materials Science
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Liquid Crystals: Ethynyl groups enhance mesophase stability (ΔT = 45°C).
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Polymer Additives: CF₃ improves thermal resistance in polyamides .
Comparison with Structural Analogs
N-(4-Methoxyphenyl)benzamide vs. N-(4-CF₃-phenyl)benzamide
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Electron Effects: Methoxy donors increase ring electron density (+M effect), while CF₃ withdraws electrons (-I effect) .
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Crystal Packing: Methoxy derivatives exhibit larger dihedral angles (38.4° vs. 31.4°) .
Impact of Ethynyl Substitution
Ethynyl groups enhance:
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